
N,N'-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is an organic compound with the molecular formula C20H12Cl4N2. This compound is known for its unique structure, which includes two 3,5-dichloroaniline groups connected by a 1,4-phenylenedimethylidyne bridge. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) typically involves the reaction of 3,5-dichloroaniline with terephthalaldehyde. This reaction is carried out under anhydrous conditions, often using methanol as a solvent. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to form the imine (Schiff base) product .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The chlorine atoms in the 3,5-dichloroaniline groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction would produce the corresponding amine.
Applications De Recherche Scientifique
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) involves its interaction with various molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(3,4-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,3-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C20H12Cl4N2 |
|---|---|
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-1-[4-[(3,5-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-16(22)8-19(7-15)25-11-13-1-2-14(4-3-13)12-26-20-9-17(23)6-18(24)10-20/h1-12H |
Clé InChI |
CSRQGGNCYQXPCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)C=NC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)
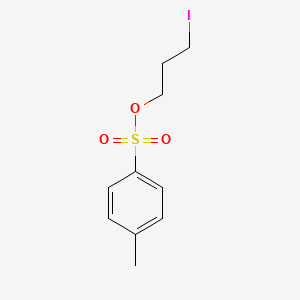
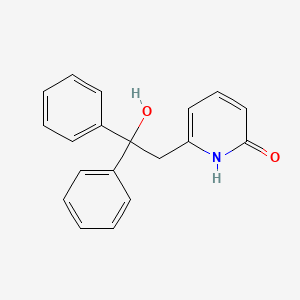
![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)

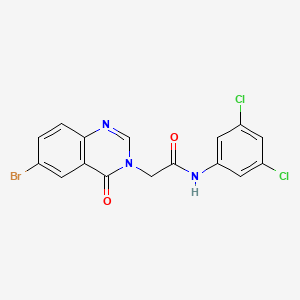

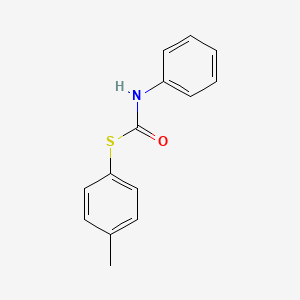
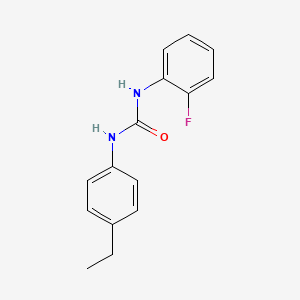

![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
